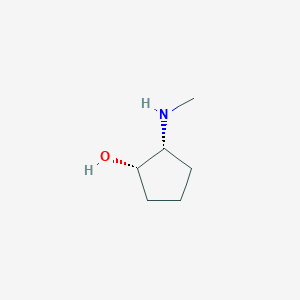

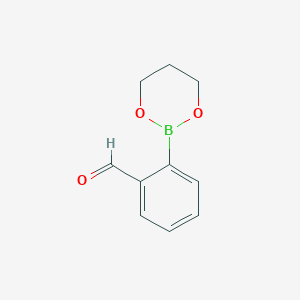

![molecular formula C6H4FN3 B3392850 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427361-30-5](/img/structure/B3392850.png)

7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Descripción general

Descripción

“7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been the subject of research due to their significant biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers, among which the [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied . The vast majority of biologically active [1,2,4]triazolo[1,5-a]pyrimidines and their analogs are synthetic compounds .Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific compound and conditions. For instance, the fluorinated [1,2,4]triazolo[1,5-a]pyrimidin-7-one inhibited 92% growth of the H37Rv strain at 6.25 μg/mL concentration .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” include a molecular weight of 137.12 . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Organic Chemistry Synthesis

The compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which include 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine, are found in numerous natural products exhibiting immense biological activities . They have been found to have antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Science

These types of compounds have various applications in the material sciences fields as well .

Fluorescent Emitter

[1,2,4]Triazolo[1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time . Single crystals of TPP-PPI show a special packing mode which may provide a carrier transport channel . TPP-PPI has a high photoluminescence quantum yield of 97.5% in a neat film .

Pharmaceutical Industry

The available data indicate that research in this direction is bearing fruit having given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor . A 2-aminopyrimidine/triazolopiperazine hybrid molecule with potent antitumor effect, and a number of P2X7 antagonists as drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain .

Mecanismo De Acción

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, like the one , are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyridines interact with their targets, leading to changes in the biological activities of those targets . For instance, when acting as inhibitors, they prevent the normal functioning of their target proteins, leading to altered cellular processes .

Biochemical Pathways

Given that [1,2,4]triazolo[1,5-a]pyridines can act as inhibitors of proteins like rorγt, phd-1, jak1, and jak2 , it can be inferred that they may affect pathways involving these proteins. These could include pathways related to immune response, cell growth, and differentiation .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

Given its potential role as an inhibitor of proteins like rorγt, phd-1, jak1, and jak2 , it can be inferred that the compound may have effects on cellular processes such as immune response, cell growth, and differentiation .

Safety and Hazards

The safety and hazards associated with “7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” include eye irritation, skin irritation, and specific target organ toxicity following single exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

7-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARTXWDRAXYBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

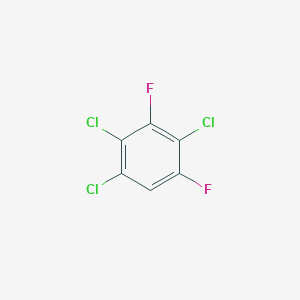

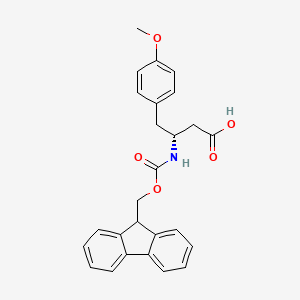

![N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide](/img/structure/B3392797.png)

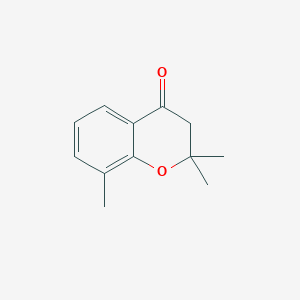

![2-Chloro-4-nitrobenzo[d]oxazole](/img/structure/B3392804.png)

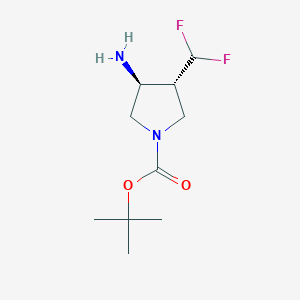

![5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3392810.png)

![Benzyl 4-[5-bromo-2-(ethylamino)pyrimidin-4-yl]-4-fluoro-piperidine-1-carboxylate](/img/structure/B3392828.png)

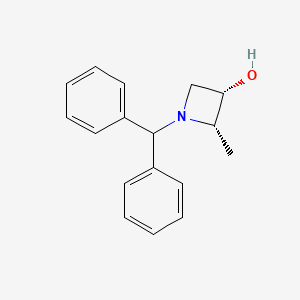

![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B3392860.png)

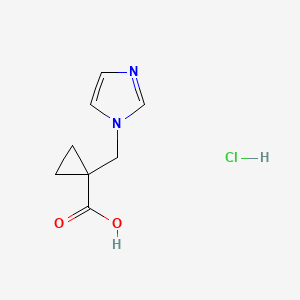

![Diethyl 2-[(2-aminoanilino)methylene]malonate](/img/structure/B3392864.png)